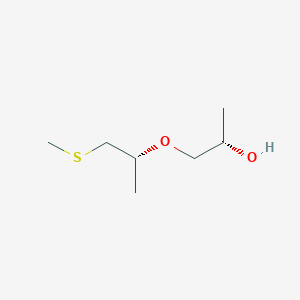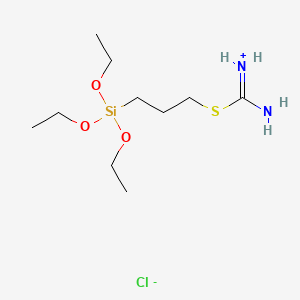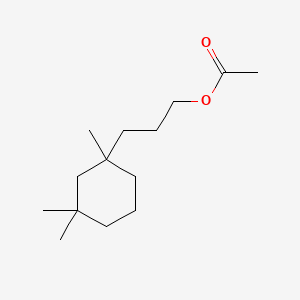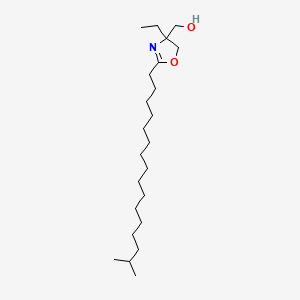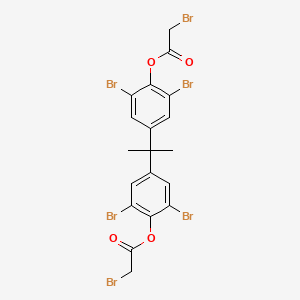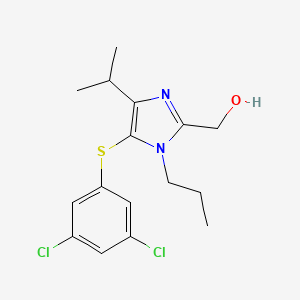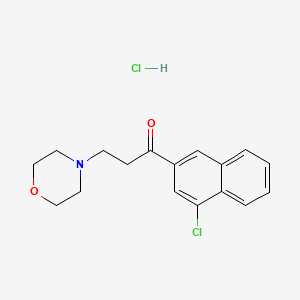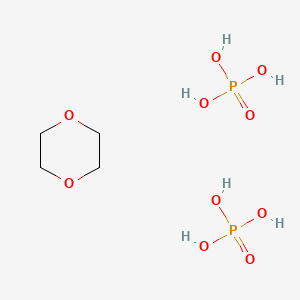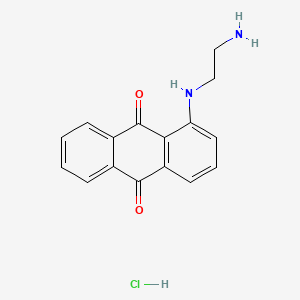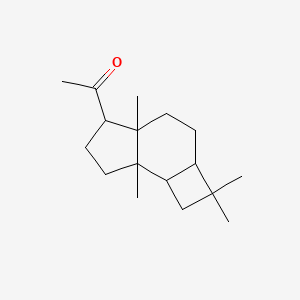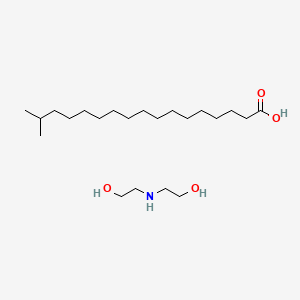
Einecs 300-113-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 300-113-8, also known as Isooctadecanoic acid, compound with 2,2’-iminodiethanol (1:1), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isooctadecanoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of isooctadecanoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isooctadecanoic acid, compound with 2,2’-iminodiethanol, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Isooctadecanoic acid, compound with 2,2’-iminodiethanol, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Isooctadecanoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, thereby influencing various biochemical processes. Its amphiphilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Stearic acid: A saturated fatty acid with similar applications in the production of surfactants and lubricants.
Oleic acid: An unsaturated fatty acid used in the formulation of emulsifiers and as a reagent in organic synthesis.
Palmitic acid: Another saturated fatty acid with applications in the food and cosmetic industries.
Uniqueness
Isooctadecanoic acid, compound with 2,2’-iminodiethanol, is unique due to its specific combination of isooctadecanoic acid and 2,2’-iminodiethanol, which imparts distinct chemical properties. Its ability to act as both a hydrophilic and hydrophobic agent makes it particularly valuable in the formulation of various industrial and pharmaceutical products.
Properties
CAS No. |
93920-28-6 |
|---|---|
Molecular Formula |
C22H47NO4 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;6-3-1-5-2-4-7/h17H,3-16H2,1-2H3,(H,19,20);5-7H,1-4H2 |
InChI Key |
TXEDAFMRPFXQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


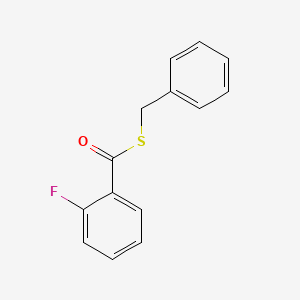

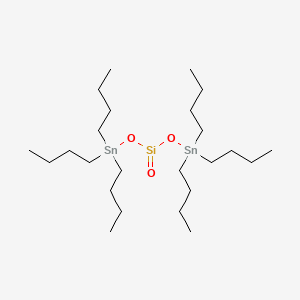
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
